4-Hydroxy-4'-dimethylaminoazobenzene
Description
Contextualization within Azobenzene (B91143) Chemistry and Derivatives Research
Azobenzene and its derivatives are a prominent class of photochromic molecules, meaning they can undergo reversible isomerization between two distinct forms—the thermally stable trans (or E) isomer and the metastable cis (or Z) isomer—upon exposure to light of specific wavelengths. mdpi.comresearchgate.netrsc.org This isomerization leads to significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzenes ideal components for molecular switches and light-responsive materials. digitellinc.comrsc.org
The field of azobenzene research is extensive, exploring how chemical modifications to the core structure can tune these photoswitching properties. nih.gov The overarching goal is to control the wavelengths required for isomerization, the thermal stability of the cis isomer, and the quantum yield of the photochemical reaction. mdpi.com 4-Hydroxy-4'-dimethylaminoazobenzene fits into a specific and important subclass of azobenzenes known as "push-pull" systems. In these systems, an electron-donating group (the "push" component) and an electron-withdrawing or a weaker electron-donating group (the "pull" component) are attached to opposite ends of the azobenzene scaffold. This asymmetric electronic substitution profoundly influences the molecule's light-absorbing properties and isomerization dynamics. mdpi.comacs.org
Significance of the Hydroxyl and Dimethylamino Substituents in Azobenzene Systems
The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are both classified as electron-donating substituents. However, they impart distinct characteristics to the azobenzene molecule.
The Dimethylamino Group (-N(CH₃)₂): This is a powerful electron-donating group that significantly perturbs the electronic structure of the azobenzene core. It pushes electron density into the aromatic system, which generally leads to a red-shift (bathochromic shift) in the molecule's absorption spectrum, often extending it into the visible light region. youtube.com This property is crucial for developing photoswitches that can be operated with visible light, which is often a requirement for biological applications to avoid the damaging effects of UV radiation. acs.orgresearchgate.net
The Hydroxyl Group (-OH): The hydroxyl group is also an electron-donating group, though typically less potent than the dimethylamino group. Its primary significance lies in its ability to form hydrogen bonds. nih.govnih.gov This hydrogen-bonding capability can influence the rate of thermal cis-to-trans isomerization and can be exploited for creating supramolecular assemblies or for sensing applications where proton transfer or hydrogen bond formation/dissociation is part of the mechanism. nih.govresearchgate.net The presence of the hydroxyl group also introduces pH sensitivity to the molecule's properties. mdpi.com
The combination of these two groups in this compound creates a molecule with a rich set of properties. The strong push-pull character results in significant solvatochromism, where the color of the compound changes depending on the polarity of the solvent. wikipedia.orgnih.gov This occurs because the polarity of the solvent differentially stabilizes the ground and excited electronic states of the molecule. wikipedia.org
Historical Perspectives on Azobenzene Research and the Emergence of Functionalized Derivatives
The history of azobenzene dates back to its first synthesis in the mid-19th century. digitellinc.comwikipedia.org Initially, its intense color made it a valuable compound for the dye industry. digitellinc.comrsc.orgtaylorandfrancis.com The discovery of its light-induced isomerization by G. S. Hartley in 1937 marked a turning point, shifting the focus of research towards its photochemical properties. mdpi.comtaylorandfrancis.com
Early research in the 1950s began to systematically investigate the mechanism of photoisomerization. digitellinc.com The subsequent decades saw the emergence of functionalized derivatives as chemists sought to tailor the molecule's properties for specific applications. The synthesis of symmetrically and asymmetrically substituted azobenzenes allowed researchers to establish structure-property relationships. For instance, it was found that substitution at the para positions with electron-donating groups could shift the absorption bands and that push-pull substitution patterns were particularly effective in this regard. mdpi.com The development of synthetic methods like the Mills reaction and Wallach reaction, in addition to the classical azo coupling, expanded the library of accessible azobenzene derivatives. rsc.org This foundational work paved the way for the design of complex molecular machines, photoswitchable catalysts, and photopharmacology agents, where functionalized azobenzenes like this compound serve as key building blocks. nih.govmdpi.comtaylorandfrancis.com
Research Gaps and Future Directions in this compound Studies
Despite the wealth of knowledge on azobenzenes, specific research gaps remain for asymmetrically substituted derivatives like this compound.
One area for future investigation is the detailed characterization of its photoisomerization dynamics in various environments. While solid-state photoisomerization has been examined, a comprehensive study of quantum yields and excited-state lifetimes in a range of solvents would provide deeper insight into the interplay between the hydroxyl and dimethylamino groups. oup.com The efficiency of the trans-to-cis isomerization is often low for push-pull azobenzenes due to rapid internal conversion from the excited state, and a detailed understanding of these deactivation pathways is still needed. acs.orgacs.org
Another research direction involves leveraging the dual functionality of the molecule. The combination of the dimethylamino group's strong electronic influence and the hydroxyl group's hydrogen-bonding and pH-sensitive nature is not fully exploited. researchgate.net Future studies could focus on its application in multi-responsive materials, where both light and pH can be used as orthogonal stimuli to control material properties. Research into its potential as a solvatochromic and fluorescent probe for sensing specific analytes or for imaging in complex biological media is also a promising avenue. nih.govresearchgate.net
Finally, while the synthesis of similar compounds is well-established, developing more efficient and sustainable synthetic routes for asymmetrically substituted azobenzenes remains a relevant goal for broader applications. rsc.orgprepchem.com Expanding the understanding of how meta-position substitutions influence photoswitching could also provide new insights applicable to this and other azobenzene derivatives. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and physicochemical properties of the compound. Data is compiled from various chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 4-[[4-(dimethylamino)phenyl]diazenyl]phenol | nih.gov |
| CAS Number | 2496-15-3 | nih.govlookchem.com |
| Molecular Formula | C₁₄H₁₅N₃O | nih.govlookchem.com |
| Molecular Weight | 241.29 g/mol | nih.govfishersci.ca |
| Melting Point | 200 °C | lookchem.comechemi.com |
| Boiling Point | 391.1 °C at 760 mmHg | lookchem.comechemi.com |
| Density | 1.11 g/cm³ | lookchem.comechemi.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 4 | lookchem.com |
| XLogP3 | 4.2 | lookchem.com |
Table 2: Research Findings on Related Azobenzene Derivatives This table presents comparative data on the thermal isomerization of different para-substituted hydroxyazobenzenes, highlighting the influence of the substituent at the 4'-position.
| Compound | 4'-Substituent | Half-Life (s, 25°C) | Electron-Donating/Withdrawing Nature | Source(s) |
| This compound | -N(CH₃)₂ | ~100 | Strong Electron-Donating | |
| 4-Hydroxy-4'-cyanoazobenzene | -CN | ~10 | Strong Electron-Withdrawing | |
| 4,4'-Dihydroxyazobenzene | -OH | >1000 | Electron-Donating |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(18)10-6-12/h3-10,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKQINNUKSBEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037946 | |
| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
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Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-15-3, 193892-29-4 | |
| Record name | 4'-Hydroxydimethylaminoazobenzene | |
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| Record name | 4-(p-Dimethylaminophenylazo)phenol | |
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| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
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| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |
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| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Pathways for 4-Hydroxy-4'-dimethylaminoazobenzene
The construction of the this compound scaffold is predominantly achieved through azo coupling reactions, a cornerstone of azo dye chemistry. However, alternative routes are also being explored to introduce structural diversity.
Azo Coupling Reactions with Phenol (B47542) and Dimethylaniline Derivatives
The most common and industrially significant method for synthesizing this compound is the azo coupling reaction. This electrophilic aromatic substitution reaction involves two key components: a diazonium salt and a coupling agent.
The synthesis commences with the diazotization of an aromatic amine. In a typical procedure for a related compound, an aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (0–5 °C). fishersci.ca A solution of sodium nitrite (B80452) is then added to generate the corresponding diazonium salt.
Subsequently, the diazonium salt is reacted with a coupling partner, which in the case of this compound, is a phenol derivative. The reaction is typically carried out in an alkaline medium to activate the phenol for electrophilic attack. For instance, the synthesis of the analogous 4-hydroxyazobenzene involves the coupling of a phenyl diazonium cation with a phenolate (B1203915) ion. nih.gov The hydroxyl group of the phenol directs the substitution to the para position to minimize steric hindrance. nih.gov
Similarly, to obtain this compound, one would start with the diazotization of p-aminophenol to form 4-hydroxybenzenediazonium (B98636) chloride. This is then coupled with N,N-dimethylaniline. The dimethylamino group of the N,N-dimethylaniline acts as a powerful activating group, directing the azo coupling to the para position of the benzene (B151609) ring.
The general reaction scheme is as follows:
Diazotization: p-Aminophenol + NaNO₂ + 2HCl → 4-Hydroxybenzenediazonium chloride + NaCl + 2H₂O
Azo Coupling: 4-Hydroxybenzenediazonium chloride + N,N-Dimethylaniline → this compound + HCl
The table below provides illustrative data from the synthesis of a similar azo dye, highlighting the typical reactants and resulting yields.
| Starting Amine | Coupling Agent | Diazotizing Agent | Reaction Conditions | Product | Yield (%) |
| p-Nitroaniline | 2-Naphthol | NaNO₂ / HCl | 0-5 °C | Para Red | 73.23 |
| 4-Aminophenol | Naphthalen-2-ol | NaNO₂ / HCl | 0-5 °C | 1-(4-hydroxyphenylazo)-2-naphthol | - |
This table presents data for the synthesis of related azo dyes to illustrate the general experimental parameters.
Alternative Synthetic Routes for Structural Modification
While direct azo coupling is the most straightforward method, alternative strategies can be employed, particularly when aiming for specific structural modifications. One such approach involves the synthesis of substituted 4-dimethylamino-azobenzene derivatives. nih.gov This can be achieved by using substituted anilines or phenols in the azo coupling reaction. For example, starting with a substituted p-aminophenol or a substituted N,N-dimethylaniline would result in a modified this compound core structure. These modifications can be used to fine-tune the electronic and steric properties of the molecule.
Derivatization and Functionalization Strategies
The functional groups of this compound, namely the hydroxyl and dimethylamino moieties, offer versatile handles for further chemical transformations. These modifications can be used to alter the compound's solubility, spectral properties, and ability to interact with other molecules.
Modification at the Hydroxyl Group
The phenolic hydroxyl group is a prime site for derivatization, allowing for the introduction of a wide range of functionalities. Common modifications include etherification and esterification.
Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other alkylating agents in the presence of a base. This reaction can be used to attach long alkyl chains, which can influence the molecule's liquid crystalline properties or solubility in nonpolar solvents. derpharmachemica.com For example, the synthesis of 4'-alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes involves the O-alkylation of a nitrophenol derivative as a key step. mdpi.com
Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides or carboxylic anhydrides. This modification is useful for introducing photosensitive groups or for altering the electronic properties of the molecule. For instance, esterification with cinnamoyl chloride can introduce a photoreactive cinnamate (B1238496) moiety. mdpi.com
| Reaction Type | Reagent | Product Type | Potential Application |
| Etherification | Alkyl Halide | Alkoxy-azobenzene | Liquid Crystals, Modified Solubility |
| Esterification | Acyl Chloride | Acyloxy-azobenzene | Photoreactive Materials, Electronic Tuning |
Modification of the Dimethylamino Moiety
The dimethylamino group can also be chemically modified to alter the properties of the azobenzene (B91143) dye.
N-Oxide Formation: The tertiary amine of the dimethylamino group can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of N-oxides can significantly alter the electronic properties and the coordination ability of the molecule.
Quaternization: The nitrogen atom of the dimethylamino group can be alkylated to form a quaternary ammonium (B1175870) salt. This transformation introduces a positive charge into the molecule, which can dramatically increase its water solubility and alter its interaction with anionic species. The quaternization of azo dyes is a known method to modify their properties for specific applications, such as in complexes with polyanions. researchgate.net
Incorporation into Supramolecular Architectures
The unique photochromic properties of azobenzene derivatives, including this compound, make them attractive building blocks for the construction of supramolecular assemblies. The ability to switch between the trans and cis isomers upon irradiation with light allows for the dynamic control of the structure and function of these larger systems.
This can be achieved by covalently incorporating the azobenzene unit into polymers, dendrimers, or other macromolecular scaffolds. For example, azobenzene-containing polymers can exhibit photo-responsive changes in their solution viscosity, film morphology, or optical properties.
Reaction Mechanisms in Synthesis and Functionalization
The primary method for synthesizing this compound is through an azo coupling reaction. This process involves two key stages: the diazotization of an aromatic amine and the subsequent electrophilic aromatic substitution onto a coupling agent.
Synthesis via Azo Coupling:
The synthesis begins with the diazotization of N,N-dimethyl-p-phenylenediamine. In this step, the aromatic amine reacts with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The nitrous acid is protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the primary amino group of N,N-dimethyl-p-phenylenediamine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-(dimethylamino)benzenediazonium (B1205484) ion.
The second stage is the coupling of the newly formed diazonium salt with phenol. nih.govinlibrary.uz Phenol acts as the coupling agent, and the reaction is an electrophilic aromatic substitution. nih.govnih.gov The hydroxyl group of phenol is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. nih.gov The reaction is typically carried out in a mildly alkaline solution, which deprotonates the phenol to form the more reactive phenoxide ion. sigmaaldrich.com The diazonium ion, acting as the electrophile, then attacks the electron-rich para position of the phenoxide ion. sigmaaldrich.comresearchgate.net This attack results in the formation of a sigma complex, which then loses a proton to restore the aromaticity of the ring, yielding the final product, this compound. nih.gov
Detailed Reaction Steps:
Formation of the Nitrosonium Ion: NaNO₂ + HCl → HNO₂ + NaCl HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺
Diazotization of N,N-dimethyl-p-phenylenediamine: H₂N-C₆H₄-N(CH₃)₂ + NO⁺ → H₂N⁺(NO)-C₆H₄-N(CH₃)₂ H₂N⁺(NO)-C₆H₄-N(CH₃)₂ - H⁺ → HN(NO)-C₆H₄-N(CH₃)₂ HN(NO)-C₆H₄-N(CH₃)₂ ⇌ N≡N-C₆H₄-N(CH₃)₂ + OH⁻ OH⁻ + H⁺ → H₂O Resulting in: [N≡N-C₆H₄-N(CH₃)₂]⁺
Formation of the Phenoxide Ion: C₆H₅OH + OH⁻ ⇌ C₆H₅O⁻ + H₂O
Azo Coupling: [N≡N-C₆H₄-N(CH₃)₂]⁺ + C₆H₅O⁻ → (CH₃)₂N-C₆H₄-N=N-C₆H₄-OH
Chemical Transformations and Functionalization:
This compound possesses several reactive sites, including the azo group, the phenolic hydroxyl group, and the dimethylamino group, as well as the aromatic rings, which can undergo various chemical transformations.
Reactions of the Azo Group:
The azo group (-N=N-) can be reduced to form two separate amine compounds. This reduction can be achieved using various reducing agents, such as stannous chloride (SnCl₂) in acidic medium or sodium dithionite (B78146) (Na₂S₂O₄). This reaction is a common method for cleaving azo dyes.
Reactions Involving the Phenolic Hydroxyl Group:
The hydroxyl group can undergo typical phenol reactions.
Alkylation: The hydroxyl group can be alkylated to form an ether. This is typically carried out using an alkyl halide in the presence of a base to first form the phenoxide ion.
Acylation: Acylation of the hydroxyl group to form an ester can be achieved using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine.
Electrophilic Aromatic Substitution:
The benzene rings of this compound are activated towards electrophilic substitution by the hydroxyl and dimethylamino groups, which are both ortho-, para-directing.
Sulfonation: The sulfonation of a similar compound, 4-hydroxyazobenzene, has been studied. Reaction with concentrated sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H) onto the aromatic rings. researchgate.net For 4-dimethylaminoazobenzene, sulfonation can also occur, leading to products like 4-dimethylaminoazobenzene-4-sulfonic acid. nih.gov
Nitration: Nitration can introduce a nitro group (-NO₂) onto the aromatic rings. Due to the presence of strong activating groups, the reaction conditions must be carefully controlled to avoid over-nitration or oxidation.
Data on Chemical Transformations:
| Transformation | Reagent(s) | Functional Group Targeted | Product Type |
| Reduction | SnCl₂/HCl or Na₂S₂O₄ | Azo group | Amines |
| Alkylation | Alkyl halide, Base | Phenolic hydroxyl group | Ether |
| Acylation | Acyl chloride or Acid anhydride, Base | Phenolic hydroxyl group | Ester |
| Sulfonation | Concentrated H₂SO₄ | Aromatic rings | Sulfonic acid derivative |
| Nitration | HNO₃/H₂SO₄ | Aromatic rings | Nitro derivative |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For azobenzene derivatives like this compound, the UV-Vis spectrum is typically characterized by two main absorption bands: a high-intensity π–π* transition and a lower-intensity n–π* transition.
The electronic spectrum of this compound is dominated by an intense absorption band in the visible region, which is attributed to the π–π* transition of the conjugated system. This transition is responsible for the compound's characteristic color. A weaker n–π* transition is also present, typically at longer wavelengths, arising from the excitation of a non-bonding electron from a nitrogen atom in the azo group to an antibonding π* orbital.
Table 1: Estimated UV-Vis Absorption Data for this compound
| Electronic Transition | Estimated λmax (nm) | Estimated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π–π | 400 - 500 | > 20,000 |
| n–π | > 450 | < 1,000 |
Note: These are estimated values based on trends observed for similar substituted azobenzene compounds.
The positions of the absorption maxima in azobenzene derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. The hydroxyl (-OH) group at the 4-position and the dimethylamino (-N(CH3)2) group at the 4'-position are both strong electron-donating groups. This "push-pull" like electronic structure (where both ends of the molecule have electron-donating character, creating a donor-π-donor system) leads to a significant bathochromic (red) shift of the π–π* absorption band compared to unsubstituted azobenzene. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For comparison, 4-hydroxyazobenzene exhibits its maximum absorption at approximately 347 nm. The addition of the even stronger electron-donating dimethylamino group at the 4'-position would be expected to cause a further significant red shift. Studies on other azobenzene derivatives have shown that electron-donating groups generally cause a bathochromic shift in the π–π* transition.
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect is particularly pronounced in molecules like this compound, which possess a significant change in dipole moment upon electronic excitation. The interaction of the solute molecule with solvent molecules of varying polarity can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.
For push-pull type azobenzenes, a bathochromic (red) shift is often observed with increasing solvent polarity. This positive solvatochromism indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. While specific data for this compound is not extensively documented, related azo dyes show a bathochromic shift as the solvent polarity increases. For example, a shift to longer wavelengths would be expected when changing the solvent from a non-polar solvent like hexane to a polar solvent like ethanol (B145695) or dimethyl sulfoxide.
Table 2: Expected Solvatochromic Shifts for the π–π Transition of this compound*
| Solvent | Polarity | Expected Shift in λmax |
| Hexane | Non-polar | Shorter wavelength |
| Toluene | Non-polar | - |
| Chloroform | Moderately polar | Intermediate wavelength |
| Ethanol | Polar (protic) | Longer wavelength |
| Dimethyl Sulfoxide (DMSO) | Polar (aprotic) | Longest wavelength |
Note: This table illustrates the expected trend based on the principles of solvatochromism for similar dyes.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.
The IR and Raman spectra of this compound will exhibit characteristic vibrational modes corresponding to its key functional groups. Based on studies of similar molecules, the following assignments can be made:
–N=N– (azo) stretch: The azo group stretching vibration is a key characteristic of azobenzenes. In the Raman spectrum, this mode is typically strong and appears in the range of 1380-1450 cm⁻¹. For trans-azobenzene, the N=N stretch is observed around 1440 cm⁻¹. In IR spectra, this band can be weaker and may be coupled with other vibrations.
–OH (hydroxyl) stretch and bend: The O-H stretching vibration will appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The in-plane O-H bending vibration is expected in the 1300-1400 cm⁻¹ region. For the related compound 4-hydroxyazobenzene, a broad peak for the H-bonded hydroxyl group is observed between 3540-3215 cm⁻¹ in the FTIR spectrum researchgate.net.
–N(CH3)2 (dimethylamino) vibrations: The C-N stretching of the dimethylamino group is expected to appear in the range of 1350-1250 cm⁻¹ in the IR spectrum. The C-H stretching vibrations of the methyl groups will be observed around 2850-2960 cm⁻¹, and the bending vibrations will be in the 1440-1470 cm⁻¹ region.
Table 3: Predicted Vibrational Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| –N=N– | Stretch | 1380 - 1450 (Strong in Raman) |
| –OH | Stretch (H-bonded) | 3200 - 3600 (Broad in IR) |
| –OH | In-plane bend | 1300 - 1400 |
| –N(CH3)2 | C-N Stretch | 1250 - 1350 |
| –N(CH3)2 | C-H Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Note: These are predicted ranges based on data from analogous compounds.
Resonance Raman (RR) spectroscopy is a powerful technique where the excitation laser wavelength is chosen to coincide with an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals of vibrational modes that are coupled to the electronic transition.
For this compound, excitation within its strong π–π* absorption band in the visible region would lead to a resonance Raman effect. The vibrational modes that are most strongly enhanced are typically those associated with the chromophore, the part of the molecule responsible for light absorption. In this case, the vibrations of the azo group and the aromatic rings are expected to be significantly enhanced.
Studies on trans-azobenzene have shown that the N=N stretching mode at ~1440 cm⁻¹ and several phenyl modes are strongly enhanced under resonance conditions acs.orgnih.gov. For push-pull azobenzenes, the enhancement profiles of the Raman bands often follow the absorption profile of the π–π* transition. This means that the Raman intensity of these modes will be at a maximum when the excitation wavelength is close to the λmax of the electronic transition. This selective enhancement allows for the detailed study of the chromophore's structure and its changes in the excited state, even in complex environments.
An in-depth analysis of the chemical compound this compound is crucial for understanding its structural properties and behavior. Advanced spectroscopic and analytical techniques provide the necessary tools for a detailed characterization at the molecular level. This article focuses exclusively on the application of these methods to elucidate the structure, conformation, and mass spectrometric fragmentation of this compound.
Theoretical and Computational Chemistry of 4 Hydroxy 4 Dimethylaminoazobenzene
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules like 4-Hydroxy-4'-dimethylaminoazobenzene. DFT and its excited-state extension, TD-DFT, are standard methods for studying substituted azobenzenes, providing reliable results that often correlate well with experimental data. researchgate.netnih.gov
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For azobenzene (B91143) derivatives, calculations are typically performed for both the trans and cis isomers. DFT methods, particularly with hybrid functionals like B3LYP and a basis set such as 6-311G*, are commonly used to find these minimum energy structures. nih.gov
The trans isomer of this compound is expected to have a nearly planar geometry, which maximizes the π-conjugation across the molecule. The cis isomer, due to steric hindrance between the phenyl rings, adopts a non-planar, three-dimensional conformation. The -N=N- azo bridge is central to its structure, and the bond lengths and angles around it are key indicators of the electronic environment. The presence of the electron-donating -N(CH₃)₂ group and the -OH group influences the electron density distribution across the aromatic system.
Table 1: Representative Optimized Geometrical Parameters for trans-4-Hydroxy-4'-dimethylaminoazobenzene
This table presents illustrative data based on typical values for substituted azobenzenes derived from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| N=N | ~1.25 Å nih.gov | |
| C-N (Azo) | ~1.43 Å | |
| C-N (Amino) | ~1.37 Å | |
| C-O (Hydroxy) | ~1.36 Å | |
| Bond Angles (°) | ||
| C-N=N | ~114° | |
| C-N-C (Amino) | ~120° | |
| Dihedral Angles (°) | ||
| C-N=N-C | ~180° |
TD-DFT is a robust method for predicting the electronic absorption spectra (UV-Vis) of organic dyes. nih.govresearchgate.net For this compound, two primary absorption bands are expected:
A low-intensity band in the visible region (~450 nm) corresponding to the n→π* transition, which is formally forbidden but observed due to molecular vibrations and asymmetry. nih.gov
A high-intensity band in the UV or near-visible region (~350-400 nm) corresponding to the π→π* transition. nih.gov
The push-pull nature of this molecule, with both a strong electron-donating group (-N(CH₃)₂) and a second donating group (-OH), is predicted to cause a significant bathochromic (red) shift in the π→π* transition compared to unsubstituted azobenzene. nih.govrsc.org This shift is due to the narrowing of the HOMO-LUMO gap.
DFT calculations can also predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. The calculated IR spectrum would show characteristic peaks for the O-H stretch (~3400-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), the N=N stretch (~1400-1450 cm⁻¹), and C-N stretches. nih.gov NMR chemical shifts can also be calculated to aid in experimental structure verification. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
This table provides expected values based on TD-DFT and DFT calculations for similar azo dyes.
| Spectrum | Feature | Predicted Value/Range |
| UV-Vis | π→π* Transition (λ_max) | 380 - 420 nm |
| n→π* Transition (λ_max) | 440 - 480 nm | |
| IR (cm⁻¹) | O-H Stretch | 3400 - 3600 |
| N=N Stretch | 1400 - 1450 | |
| C-N Stretch (Amino) | 1340 - 1380 | |
| ¹H NMR (ppm) | -OH Proton | 9.0 - 10.0 |
| Aromatic Protons | 6.7 - 7.9 | |
| -N(CH₃)₂ Protons | 3.0 - 3.2 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic excitations.
For this compound, the HOMO is expected to be a π-orbital with significant electron density localized on the electron-rich dimethylamino-phenyl moiety. rsc.orgnih.gov The LUMO is typically a π*-antibonding orbital distributed across the central -N=N- bridge and both phenyl rings. nih.gov
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) directly relates to the energy of the first major electronic transition (π→π*). The push-pull substituents decrease this gap, which is responsible for the molecule's color. Upon excitation, an electron is promoted from the HOMO to the LUMO, resulting in an Intramolecular Charge Transfer (ICT) from the electron-donating end of the molecule to the electron-accepting portion. nih.gov
Table 3: Representative Frontier Orbital Energies
Illustrative values calculated via DFT for a push-pull azobenzene system.
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 eV | Highest Occupied Molecular Orbital |
| LUMO | -2.5 eV | Lowest Unoccupied Molecular Orbital |
| Gap (ΔE) | 3.0 eV | Corresponds to the main absorption band |
Molecular Dynamics (MD) Simulations
While quantum calculations examine static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, such as conformational changes and interactions with their environment. nih.govmdpi.com
MD simulations can map the potential energy surface of this compound in a solvent, revealing its conformational flexibility. The primary dynamic process for azobenzenes is the trans ↔ cis isomerization around the N=N double bond, which is typically induced by light. mdpi.comrsc.org Beyond this, simulations can explore the rotation around the C-N(azo), C-C, and C-O single bonds, which gives rise to a complex landscape of conformers. In solution, the molecule is not static but constantly samples these different conformations, and MD simulations can predict the most populated states and the energy barriers between them.
The interaction of this compound with solvent molecules is critical to its behavior in solution and is a key factor in phenomena like solvatochromism (the change in color with solvent polarity). mdpi.comresearchgate.net MD simulations can provide an atomistic picture of the solvation shell around the molecule.
Key interactions that can be modeled include:
Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor to polar protic solvents like water or ethanol (B145695), and its oxygen atom can act as a hydrogen bond acceptor. rsc.org
Dipole-Dipole Interactions: As a polar molecule, it will have significant dipole-dipole interactions with polar solvents like acetonitrile (B52724) or DMSO.
These specific interactions can stabilize the ground or excited states to different extents. For example, a polar solvent is expected to stabilize the more polar excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum as solvent polarity increases. rsc.orgresearchgate.net MD simulations, combined with quantum calculations on snapshots from the simulation, can be used to predict these solvatochromic shifts. nih.gov
Mechanistic Insights from Computational Studies
Computational chemistry offers a molecular-level view of the dynamic processes that this compound undergoes, elucidating the intricate pathways of its isomerization.
The trans-to-cis photoisomerization of this compound, a process crucial for its applications in photopharmacology, has been investigated using computational methods. nih.govnih.gov Like other azobenzene derivatives, two primary mechanisms are considered for this light-induced transformation: rotation and inversion.
Computational studies, including quantum mechanical (QM) and hybrid QM/continuum calculations, have shown that the photoisomerization of this compound (referred to as DAD in some studies) is a complex process. nih.govnih.gov The process typically begins with the absorption of light, exciting the molecule from its stable trans ground state (S0) to a higher energy excited state. For many azobenzene derivatives, this involves excitation to the S2 (ππ*) state, which is a bright transition, meaning it has a high probability of occurring. nih.govnih.gov
Following excitation, the molecule is believed to undergo a rapid internal conversion to the S1 (nπ*) excited state. It is on the potential energy surface of this S1 state that the actual isomerization is thought to occur. nih.govnih.gov The key event in the isomerization is the change in the dihedral angle of the central C-N=N-C bond.
Rotation Mechanism: Computational models suggest that the most favorable pathway for photoisomerization from the S1 state involves a rotation around the N=N double bond. nih.gov This pathway leads the molecule to a point where the potential energy surfaces of the excited state (S1) and the ground state (S0) intersect, known as a conical intersection. At this point, the molecule can non-radiatively decay back to the ground state, either in the cis or trans configuration. The geometry at this crossing point is characterized by a C-N=N-C dihedral angle of approximately 90-94°. nih.gov
Inversion Mechanism: An alternative pathway is the inversion (or semi-linearization) of one of the nitrogen atoms, where the C-N-N bond angle straightens towards 180°. While this mechanism is favored for some azobenzenes, for push-pull systems like this compound, the rotational pathway is generally considered to be more energetically favorable during photoisomerization. researchgate.net
The efficiency of photoisomerization, or its quantum yield, is influenced by factors such as the solvent environment and the protonation state of the molecule. nih.govnih.gov Computational studies have suggested that a non-protonated state and a water-solvated environment could enhance the photoisomerization quantum yield for this compound. nih.govnih.gov
Table 1: Key Computational Findings for Photoisomerization of this compound
| Computational Aspect | Finding | Reference |
|---|---|---|
| Excitation | Primarily to the bright S2 (ππ) state, followed by internal conversion to the S1 (nπ) state. | nih.govnih.gov |
| Dominant Mechanism | Rotation around the C-N=N-C dihedral angle on the S1 potential energy surface. | nih.gov |
| S1/S0 Crossing Point | Characterized by a C-N=N-C dihedral angle of approximately 93.7°. | nih.gov |
| Influencing Factors | Photoisomerization quantum yield is affected by protonation state and solvation. | nih.govnih.gov |
The metastable cis isomer of this compound can revert to the more stable trans form in the absence of light through a process known as thermal isomerization or thermal relaxation. The kinetics of this process are highly dependent on the molecular structure and the environment.
For push-pull type azobenzenes, which include this compound due to its electron-donating dimethylamino group and electron-withdrawing (or less donating) hydroxyl group, the thermal isomerization is generally accepted to proceed via a rotational mechanism . nih.govnih.gov This is in contrast to unsubstituted azobenzene where an inversional pathway is favored. nih.gov The rotational pathway for thermal isomerization has a significantly lower activation energy, leading to a much shorter lifetime for the cis-isomer. nih.gov
The presence of the hydroxyl group introduces an additional layer of complexity. It can form hydrogen bonds, particularly in certain solvents, which can influence the isomerization pathway. nih.govinnovareacademics.in For instance, hydrogen bonding to the azo (-N=N-) moiety can facilitate the rotational pathway by shifting the tautomeric equilibrium towards the hydrazone form, which has a lower rotational barrier. nih.gov This leads to a dramatic acceleration of the thermal cis-to-trans isomerization rate in the presence of hydrogen-bond-donating molecules like water or alcohols. nih.govfrontiersin.org
While specific activation energy values for this compound are not detailed in the provided search results, a study on the closely related 4-dimethylaminoazobenzene carboxylic acid reported a thermal isomerization activation energy of 49.2 kJ/mol in ethyl acetate (B1210297). For other para-hydroxyazobenzenes, the kinetics are highly solvent-dependent, with relaxation times ranging from milliseconds in polar protic solvents like ethanol to much longer times in non-polar solvents. nih.gov
Table 2: Characteristics of Thermal Isomerization for Hydroxy-Substituted Azobenzenes
| Feature | Description | Reference |
|---|---|---|
| Dominant Mechanism | Rotational pathway is favored for push-pull systems like hydroxyazobenzenes. | nih.govnih.gov |
| Activation Energy | Generally lower for the rotational mechanism compared to the inversion mechanism. | nih.gov |
| Solvent Effects | Hydrogen-bonding solvents can significantly accelerate the thermal isomerization rate. | nih.govinnovareacademics.infrontiersin.org |
| Tautomerization | Hydrogen bonding can shift the azo-hydrazone equilibrium, facilitating the rotational pathway. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. These studies use statistical methods to derive mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to the activity .
A specific, detailed QSAR study focused solely on this compound and its derivatives was not identified in the searched literature. Such a study would typically involve synthesizing a series of related molecules, measuring a specific activity (e.g., photoisomerization quantum yield, thermal relaxation rate, or a biological effect), calculating various molecular descriptors for each molecule, and then using statistical regression to build a predictive model.
In the broader context of azobenzene derivatives, QSAR studies can be employed to understand how different substituents affect their properties. nih.gov For example, descriptors in a QSAR model for azobenzenes might include:
Electronic Descriptors: Such as Hammett constants, atomic charges, or orbital energies (e.g., HOMO/LUMO energies), which describe the electron-donating or -withdrawing nature of substituents.
Steric Descriptors: Like substituent volume or molecular shape indices, which quantify the size and shape of the substituents.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.
A successful QSAR model could then be used to predict the properties of new, unsynthesized azobenzene derivatives, guiding the design of molecules with optimized characteristics, for instance, a longer-lived cis-state or absorption of light at a specific wavelength. While the principles of QSAR are widely applied in medicinal chemistry and materials science, a dedicated QSAR model for this compound is not publicly available in the reviewed sources.
Photochemical and Photoresponsive Behavior
Mechanism and Kinetics of Trans-Cis Photoisomerization
The conversion from the trans to the cis isomer is initiated by the absorption of light. This photoisomerization is a rapid process, often occurring on the picosecond timescale. nih.gov The generally accepted mechanism involves the excitation of the molecule from its ground state (S0) to a singlet excited state (S1 or S2), which then relaxes to the cis isomer.
The reversible trans-cis photoisomerization of azobenzene (B91143) derivatives is typically achieved by alternating irradiation with light of different wavelengths. elsevierpure.commdpi.com For many azobenzenes, irradiation with UV light (around 320-350 nm) induces the trans to cis isomerization. nih.gov The reverse reaction, from cis back to trans, can be triggered by irradiation with visible light (around 400-450 nm) or by thermal relaxation. nih.govpsu.edu This easy interconversion makes azobenzene derivatives highly suitable for applications like optical waveguides and switching display devices. psu.edu
Upon UV irradiation, a characteristic decrease in the π→π* transition band and an increase in the n→π* transition band are observed, signaling the formation of the cis isomer. nih.govmdpi.com For instance, in a study of a related azobenzene derivative, C4-Azo-C5-HDA, irradiation with UV light led to a decay of the absorption band at around 350 nm and the appearance of a new band at 446 nm, indicative of trans-cis isomerization. mdpi.com
The quantum yield of photoisomerization is a critical parameter that defines the efficiency of the light-induced conversion. For azobenzene itself, the quantum yield for the trans to cis isomerization in methanol (B129727) has been a subject of re-evaluation, with newer studies providing updated values. rsc.org The quantum yield can be influenced by the molecular environment. For example, when azobenzene is attached to DNA, the quantum yield for trans-cis photoisomerization is significantly reduced compared to free azobenzene. nih.gov Specifically, the quantum yield decreased from 0.094 for free azobenzene to 0.036 when incorporated into single-stranded DNA and further to 0.0056 in double-stranded DNA. nih.gov
For substituted azobenzenes, the quantum yields can vary. In a study of two novel amide derivatives of azobenzene, the quantum yields for trans-cis isomerization in DMSO were determined to be 6.19% and 2.79%. mdpi.com It is generally observed that amino-substituted azobenzenes exhibit higher quantum yields than their nitro-substituted counterparts. researchgate.net
| Compound | Solvent | Trans → Cis Quantum Yield (Φt→c) |
|---|---|---|
| Azobenzene | n-Hexane | 0.11 |
| Azobenzene | Isooctane | 0.13 |
| Azobenzene | Cyclohexane | 0.10 |
| Azobenzene-modified ssDNA | - | 0.036 |
| Azobenzene-modified dsDNA | - | 0.0056 |
The rate of photochemical conversion is primarily dependent on the intensity of the light source. beilstein-journals.orgnih.gov While a powerful light source can induce the trans-to-cis isomerization in femtoseconds, the specific wavelength of light is also crucial for efficient switching. beilstein-journals.orgnih.gov The choice of irradiation wavelength is critical for selectively promoting either the trans-to-cis or the cis-to-trans isomerization. As mentioned, UV light typically favors the formation of the cis isomer, while visible light promotes the reverse process. nih.govpsu.edu Theoretical studies have also highlighted the wavelength dependency of the quantum yield, suggesting that excitation to different electronic states (nπ* vs. ππ*) can influence the isomerization pathway and efficiency. rsc.org
Mechanism and Kinetics of Cis-Trans Thermal Isomerization
The cis isomer of azobenzene derivatives is thermodynamically less stable than the trans isomer and will spontaneously revert to the more stable form in the dark. This process is known as thermal isomerization or thermal relaxation. Two primary mechanisms have been proposed for this process: rotation and inversion. nih.gov The rotational mechanism involves the breaking of the N=N π-bond, leading to a dipolar transition state, while the inversion mechanism proceeds through a linear transition state with the N=N double bond intact. nih.govwordpress.com For "push-pull" type azobenzenes, like those with hydroxyl and dimethylamino groups, the rotational pathway is generally favored. nih.gov
The rate of thermal cis-to-trans isomerization is highly dependent on the molecular structure and the surrounding environment, particularly the solvent. psu.eduresearchgate.net For p-hydroxy-substituted azobenzenes, the relaxation times can vary dramatically, from milliseconds in polar protic solvents like ethanol (B145695) to several minutes in non-polar solvents like toluene. psu.eduresearchgate.net For instance, 4-hydroxyazobenzene has a relaxation time of 205 milliseconds in ethanol at room temperature. nih.gov This strong solvent dependency is a key feature of these compounds. elsevierpure.comresearchgate.net The presence of hydrogen-bonding solvents can significantly accelerate the thermal isomerization by stabilizing the transition state of the rotational pathway. nih.gov
| Compound | Solvent | Thermal Relaxation Time (cis → trans) |
|---|---|---|
| p-hydroxy-substituted azobenzenes | Ethanol | 200-300 ms |
| p-hydroxy-substituted azobenzenes | Toluene | Up to 30 min |
| 4-hydroxyazobenzene | Ethanol | 205 ms |
| Polyhydroxy-substituted azobenzenes | Ethanol | 6-12 ms |
Substituents on the azobenzene core play a crucial role in determining the thermal stability of the cis isomer and, consequently, the rate of thermal relaxation. The position and electronic nature (electron-donating or electron-withdrawing) of the substituents are key factors. mdpi.com
Influence of Environmental Factors on Photoisomerization
The efficiency and kinetics of the photoisomerization process of 4-Hydroxy-4'-dimethylaminoazobenzene, a "push-pull" type azobenzene with an electron-donating dimethylamino group and an electron-donating hydroxyl group, are highly sensitive to the surrounding environment. Factors such as the solvent, the solid-state matrix, and the presence of specific chemical agents can profoundly alter its photochromic properties.
The polarity and hydrogen-bonding capability of the solvent play a critical role in the photoisomerization and subsequent thermal relaxation of this compound and related hydroxyazobenzenes. The trans-to-cis isomerization is typically initiated by UV light, while the reverse cis-to-trans relaxation can occur either thermally in the dark or by irradiation with visible light.
The thermal back-reaction (cis to trans) is particularly sensitive to the solvent environment. In nonpolar, aprotic solvents like toluene, the cis isomer of similar p-hydroxyazobenzenes exhibits a relatively long lifetime, on the order of minutes. researchgate.netpsu.edu However, in polar, protic solvents such as ethanol or water, the thermal relaxation is dramatically accelerated, with the cis lifetime decreasing to milliseconds or even less. researchgate.netpsu.edunih.gov This acceleration, which can be up to five orders of magnitude, is attributed to a change in the isomerization mechanism. nih.gov
In nonpolar solvents, the isomerization is believed to proceed through a slower inversion (or flipping) pathway at one of the nitrogen atoms. In polar, hydrogen-bonding solvents, the mechanism shifts to a faster rotational pathway around the N=N bond. psu.edunih.gov This is because polar solvents can stabilize the charge-separated, highly dipolar transition state of the rotation mechanism. Furthermore, hydrogen bonding between the solvent and the azo nitrogen atoms can facilitate a tautomerization to the hydrazone form, which has a lower rotational energy barrier, thereby speeding up the cis-to-trans conversion. nih.gov
The photo-isomerization from the trans to the cis form can also be solvent-dependent. For instance, in a closely related compound, 4-dimethylaminoazobenzene carboxylic acid, efficient photoisomerization was observed in ethyl acetate (B1210297) but not in water or ethanol, highlighting the complex interplay between the chromophore and its solvent environment. elsevierpure.com
Table 1: Solvent Effects on Thermal cis-to-trans Isomerization of 4-Hydroxyazobenzene (a model compound for this compound)
| Solvent | Type | cis Isomer Half-Life / Relaxation Time | Reference |
| Toluene | Nonpolar Aprotic | ~31 minutes | researchgate.net |
| Ethanol | Polar Protic | ~205 milliseconds | researchgate.netresearchgate.net |
| Acetonitrile (B52724) | Polar Aprotic | - | researchgate.net |
Data is for the closely related 4-hydroxyazobenzene, which demonstrates the characteristic solvent-dependent behavior of this class of compounds.
Matrix Effects in Solid-State and Polymer Systems
When incorporated into solid-state systems, such as polymer films or self-assembled monolayers, the photoresponsive behavior of this compound can be significantly modulated by the surrounding matrix. The matrix can impose physical constraints on the conformational changes required for isomerization and can also interact with the chromophore, altering its electronic properties.
Embedding hydroxyazobenzene derivatives in polymer films has been shown to be a viable strategy for creating photoresponsive materials. nih.gov The isomerization kinetics within a polymer matrix depend on factors like the polymer's free volume, its polarity, and its ability to interact with the azo dye. For example, the thermal cis-to-trans isomerization of 4-hydroxyazobenzenes within a polymer film is highly sensitive to the presence of hydrogen-bonding vapors like water or alcohols. nih.gov The polymer can absorb these vapors from the environment, which then act similarly to a protic solvent, accelerating the thermal relaxation of the cis isomer. nih.gov This property has been harnessed to create humidity and vapor sensors, where the change in the isomerization rate, monitored optically, correlates with the concentration of the analyte vapor. nih.gov
The transition from a solution to a solid matrix, such as a hydrogel, can also influence the photo-switching. Azobenzene derivatives have been used as cross-linkers in polymers to create gels that undergo light-induced phase transitions. psu.edu The trans-to-cis isomerization can disrupt the packing of polymer chains, leading to changes in the material's macroscopic properties, such as swelling or shrinking.
Photoremovable Protecting Group Applications
A significant application of azobenzene derivatives, including those structurally related to this compound, is in their use as photoremovable protecting groups (PPGs), often referred to as "caging" groups. These groups allow for the spatial and temporal control over the release of a bioactive molecule or the activation of a function, such as fluorescence. acs.orgnih.gov
The 4-dimethylaminoazobenzene-4'-sulfonyl moiety, known as "dabsyl," is a derivative of the target compound and is widely used as a photocleavable quencher. acs.org In this application, the dabsyl group is covalently attached to a molecule, often near a fluorophore. The dabsyl group is an efficient quencher, absorbing the energy that the fluorophore would otherwise emit as light, a process known as Förster Resonance Energy Transfer (FRET). acs.org
Upon irradiation with UV light, the bond linking the dabsyl group to the molecule is cleaved, releasing it and restoring the fluorescence of the nearby fluorophore. acs.org This strategy has been successfully employed to create "caged" fluorescent oligonucleotides. For example, a dabsyl group and a fluorescein (B123965) molecule were incorporated into a DNA strand. In the initial state, the fluorescence was quenched. After UV irradiation, the dabsyl group was removed, resulting in a 51-fold increase in fluorescence intensity. acs.org This light-triggered activation allows for precise control over when and where a fluorescent signal is turned on, which is invaluable for biological imaging and diagnostics.
The general mechanism for many photoremovable protecting groups involves an excited-state intramolecular reaction that leads to the cleavage of the bond holding the protecting group to the substrate. psu.edunih.gov While the primary role of the dabsyl group is as a quencher, its light-induced removal is a clear example of a photoremovable protecting group application.
Mechanistic Biological Interactions and Biochemical Pathways
Metabolic Pathways and Biotransformation Mechanisms
The metabolism of 4-dimethylaminoazobenzene is a multifaceted process primarily occurring in the liver. It involves a series of reactions aimed at increasing the water solubility of the compound to facilitate its excretion. These pathways include azoreduction, demethylation, hydroxylation, and subsequent conjugation of the resulting metabolites.
One of the significant metabolic pathways for azo compounds like 4-dimethylaminoazobenzene is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductases, which can be found in both the liver microsomes and the intestinal microflora. The reduction of the azo group leads to the formation of two separate aromatic amines. In the case of 4-dimethylaminoazobenzene, azoreduction would yield aniline (B41778) and N,N-dimethyl-p-phenylenediamine. The activity of hepatic azoreductases is influenced by factors such as the riboflavin (B1680620) content in the diet, with higher levels of riboflavin enhancing the destruction of the azo dye. researchgate.net While this pathway is a method of detoxification, the resulting aromatic amines can also undergo further metabolic activation to reactive intermediates.
The initial steps in the metabolic activation and detoxification of 4-dimethylaminoazobenzene often involve N-demethylation and ring hydroxylation. nih.gov The dimethylamino group can be sequentially demethylated by cytochrome P450 enzymes to form N-methyl-4-aminoazobenzene (MAB) and 4-aminoazobenzene (B166484) (AAB).
Ring hydroxylation, another key pathway, can occur at various positions on the aromatic rings. The formation of 4-Hydroxy-4'-dimethylaminoazobenzene is a result of hydroxylation at the 4'-position of the phenyl ring not bearing the dimethylamino group. This reaction is also catalyzed by cytochrome P450 enzymes. nih.gov The balance between N-demethylation and hydroxylation is crucial as it can influence the ultimate biological effect of the compound. For instance, pretreatment of rats with phenobarbital (B1680315) has been shown to induce both N-demethylation and 4'-hydroxylation, while 3-methylcholanthrene (B14862) induces N-demethylation but inhibits 4'-hydroxylation. nih.gov
Furthermore, this compound itself can undergo N-demethylation. Studies have shown that induction with 3-methylcholanthrene can accelerate the N-demethylation of this tertiary amine. nih.gov
A critical step in the metabolic activation of many carcinogenic aromatic amines is N-hydroxylation. For 4-dimethylaminoazobenzene and its demethylated metabolites, N-hydroxylation leads to the formation of highly reactive N-hydroxyarylamines. nih.gov These intermediates are often considered proximate carcinogens.
The hydroxylated and N-hydroxylated metabolites, including this compound, can then undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione, which generally increases their water solubility and facilitates their excretion in bile and urine. nih.govuomustansiriyah.edu.iq The primary conjugation products of DAB metabolites found in bile are sulfates and glucuronides. nih.gov
Specifically, N-hydroxy metabolites can be further activated by sulfotransferases, which catalyze the formation of unstable sulfuric acid esters. nih.gov These esters can spontaneously decompose to form highly reactive nitrenium ions that can readily react with cellular macromolecules. The sulfate conjugation of N-hydroxy compounds is of significant toxicological concern as it can lead to the formation of ultimate carcinogens. uomustansiriyah.edu.iq
| Metabolic Pathway | Key Enzymes/Factors | Resulting Metabolites/Products | Significance |
| Azoreduction | Azoreductases (hepatic & intestinal) | Aniline, N,N-dimethyl-p-phenylenediamine | Detoxification pathway, but can produce potentially toxic amines. |
| N-Demethylation | Cytochrome P450 | N-methyl-4-aminoazobenzene (MAB), 4-aminoazobenzene (AAB) | Step in both detoxification and activation pathways. |
| Ring Hydroxylation | Cytochrome P450 | This compound | Formation of a key metabolite that can undergo further reactions. |
| N-Hydroxylation | Cytochrome P450 | N-hydroxy-N-methyl-4-aminoazobenzene | Formation of proximate carcinogens. |
| Conjugation | Sulfotransferases, UDP-glucuronosyltransferases | Sulfate and glucuronide conjugates | Generally detoxification, but sulfation of N-hydroxy metabolites can lead to activation. |
Interaction with Biological Macromolecules (e.g., DNA, Proteins)
The ultimate biological effects of this compound and its parent compound are mediated through their interactions with critical cellular macromolecules like DNA and proteins. These interactions can disrupt normal cellular functions and lead to genotoxicity.
The reactive metabolites of 4-dimethylaminoazobenzene, particularly the electrophilic nitrenium ions generated from the decomposition of N-hydroxy-O-sulfate esters, are capable of forming covalent adducts with nucleophilic sites on DNA and proteins. nih.gov
The interaction of 4-dimethylaminoazobenzene metabolites with DNA has significant consequences for biological processes. The formation of DNA adducts can interfere with DNA replication and transcription, leading to mutations and genomic instability. Studies have demonstrated that carcinogenic metabolites of DAB can induce unscheduled DNA synthesis (UDS), which is a form of DNA repair synthesis, in hepatocytes. nih.gov This indicates that these compounds cause DNA damage that elicits a cellular repair response.
| Macromolecule | Interacting Species | Type of Interaction | Consequence |
| DNA | Reactive metabolites (e.g., nitrenium ions) | Covalent adduct formation (e.g., with guanine) | Mutations, genomic instability, induction of DNA repair. nih.govnih.gov |
| DNA | N-hydroxy metabolites | Oxidative damage (e.g., 8-oxodG formation) | DNA strand breaks, mutations. nih.gov |
| Proteins | Reactive metabolites | Covalent binding to specific liver proteins | Altered protein function, disruption of cellular pathways. nih.gov |
Enzymatic Biotransformation Studies
The biotransformation of azo compounds such as this compound is a critical area of study, as metabolic activation is often linked to their biological effects. The metabolism of the closely related and well-studied parent compound, p-Dimethylaminoazobenzene (DAB), provides significant insight, as this compound is one of its metabolic products in rats. nih.gov The primary metabolic pathways for these types of compounds include enzymatic reduction and cleavage of the azo group, demethylation, and ring hydroxylation. nih.gov
Role of Cytochrome P450 Reductase
NADPH-cytochrome P450 reductase (POR) is a crucial microsomal enzyme that facilitates the transfer of electrons from NADPH to cytochrome P450 enzymes. nih.gov This process is fundamental for the oxidative metabolism of a vast array of xenobiotics, including azo dyes. nih.govnih.gov The reductase contains both Flavin Adenine (B156593) Dinucleotide (FAD) and Flavin Mononucleotide (FMN) domains. nih.gov The catalytic cycle involves the transfer of two electrons from NADPH to FAD, which then passes them one at a time to FMN. Subsequently, FMN donates these electrons individually to the heme iron of a cytochrome P450 enzyme. nih.gov
In the context of azo compounds, studies on the parent molecule p-Dimethylaminoazobenzene (DAB) demonstrate the involvement of this system. Purified rat liver NADPH-cytochrome P450 reductase has been shown to reduce DAB in vitro. nih.gov This reduction is a key step in the metabolic pathway. The binding of substrates to cytochrome P450 can influence the enzyme's redox potential, which in turn can control the electron input from the reductase, a mechanism that may limit the unwanted production of reactive oxygen species. nih.gov While this compound is a known metabolite of DAB, specific studies detailing the direct role of cytochrome P450 reductase on this hydroxylated form are not extensively documented in the reviewed literature.
Enzymatic Azoreduction and Its Products
Enzymatic azoreduction, the cleavage of the N=N double bond, is a major metabolic pathway for azo compounds. This process is typically reductive and can be catalyzed by various enzymes, including microsomal cytochrome P450 systems and cytosolic enzymes. nih.gov The azoreduction of the parent compound, p-Dimethylaminoazobenzene (DAB), is carried out by a reconstituted cytochrome P450 system, which shows a significantly greater rate of reduction than purified NADPH cytochrome P450 reductase alone. nih.gov
The cleavage of the azo linkage results in the formation of two separate aromatic amines. For this compound, this reductive cleavage would be expected to yield p-aminophenol and N,N-dimethyl-p-phenylenediamine. The formation of such amine metabolites is a critical consideration, as the biological activity and potential toxicity of the parent azo compound are often mediated by these reduction products.
Table 1: Predicted Azoreduction Products of this compound
| Precursor Compound | Predicted Product 1 | Predicted Product 2 |
| This compound | p-aminophenol | N,N-dimethyl-p-phenylenediamine |
Molecular Basis of Biological Activity
The molecular basis for the biological activity of this compound is intrinsically linked to its metabolism. Cytochrome P450 enzymes are central to the bioactivation of many chemical carcinogens and other toxic substances. nih.govnih.gov The conversion of a parent compound into reactive electrophilic metabolites is a common mechanism of toxicity. nih.gov
For carcinogenic aromatic azo dyes, metabolic processes such as N-hydroxylation and the formation of other reactive intermediates are often responsible for their adverse effects. nih.gov These reactive species can form covalent adducts with cellular macromolecules like DNA and proteins, leading to mutations and cellular damage that can initiate carcinogenesis. While this compound is a metabolite of the hepatocarcinogen DAB nih.gov, the specific molecular mechanisms defining its own biological activity, and how they compare to the parent compound, require further detailed investigation. The enzymatic processes described, particularly azoreduction and other potential P450-mediated reactions, are fundamental to understanding its interactions at the molecular and cellular levels.
Applications in Advanced Materials Science
Photoswitchable Materials
The core of 4-Hydroxy-4'-dimethylaminoazobenzene's utility in advanced materials lies in its photoswitchable nature. The azobenzene (B91143) group can undergo a reversible trans-cis isomerization when exposed to light of specific wavelengths. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, and the process can be reversed by exposure to visible light or through thermal relaxation. This change in molecular geometry at the nanoscale can be harnessed to induce macroscopic changes in the material's properties.
Photo-responsive Polymers and Composites
For instance, hydrogels fabricated with polymers containing hydroxyl-functionalized azobenzenes, such as 4-hydroxyazobenzene (a related compound), have demonstrated dual-responsive behavior. These hydrogels can exhibit changes in their swelling and mechanical properties in response to both light and pH changes. The photoisomerization of the azobenzene units alters the internal structure of the hydrogel network, leading to a change in its water retention capacity. While specific studies on polymers exclusively incorporating this compound are not widely detailed in the provided search results, the behavior of similar hydroxyazobenzene-containing polymers provides a strong indication of its potential in creating sophisticated photo-responsive systems.
| Polymer System | Stimulus | Observed Response | Potential Application |
| Hydrogel with 4-hydroxyazobenzene | UV/Visible Light, pH | Reversible swelling and de-swelling | Drug delivery, soft robotics |
| Azobenzene-containing elastomers | Polarized Light | Anisotropic deformation, bending | Artificial muscles, actuators |
Liquid Crystals and Mesogenic Systems
The rod-like shape of the trans isomer of azobenzene derivatives makes them excellent candidates for forming liquid crystalline phases. The ability to switch to the bent cis isomer with light allows for the disruption or alteration of these ordered phases, providing a mechanism for controlling the optical properties of the material.
Research on compounds like 4-Butyl-4'-hydroxyazobenzene has shown that the hydroxyazobenzene structure is conducive to forming mesophases. nbinno.com These materials can alter their alignment in response to external stimuli like electric fields or temperature, making them suitable for applications in liquid crystal displays (LCDs) and tunable optical filters. nbinno.com The introduction of a photoswitchable element like the azobenzene group allows for an additional layer of control using light. For example, a new amphiphilic surfactant based on an azobenzene derivative, C4-Azo-C5-HDA, has been synthesized and shown to form a hydrogel that can be disrupted by UV light due to the trans-to-cis isomerization. mdpi.com This demonstrates the potential for creating light-sensitive liquid crystal systems.
| Liquid Crystal System | Stimulus | Effect on Mesophase | Application |
| 4-Butyl-4'-hydroxyazobenzene | Electric Field, Temperature | Altered molecular alignment | LCDs, optical filters |
| C4-Azo-C5-HDA Surfactant | UV Light | Disruption of gelated liquid crystal phase | Smart surfactants, light-controlled gels |
Sensors and Actuators
The ability of this compound to change its shape and electronic properties in response to light also makes it a valuable component in the development of molecular-scale sensors and actuators.
Development of Light-Controlled Molecular Devices
At the molecular level, the isomerization of azobenzene can be used to control the conformation and function of more complex molecular systems. This principle has been demonstrated in the creation of a "molecular brake" where the rotation of one part of a molecule is controlled by the photoisomerization of an azobenzene unit. nih.gov In this system, the smaller trans isomer prevents rotation, while the larger cis isomer allows it, effectively creating an ON/OFF switch for molecular motion controlled by light. nih.gov This concept can be extended to create a variety of light-controlled molecular machines.
Chemosensors and Biosensors
The color of azobenzene dyes is sensitive to the electronic environment around the molecule. This property can be exploited to create chemosensors where the binding of an analyte to a receptor linked to the azobenzene unit causes a detectable color change. While direct applications of this compound as a chemosensor were not found in the provided search results, the principle is well-established for other azo compounds.
In the realm of biosensors, enzymes can be used to interact with azo compounds. For example, a biosensor for the azo-dye tartrazine has been developed using the enzyme laccase. mdpi.com This suggests the possibility of developing biosensors based on this compound where an enzyme or other biological recognition element is used to detect a target analyte, with the azo compound acting as a signaling unit. Another approach involves the use of photoresponsive molecularly imprinted polymers (MIPs). While a different azobenzene monomer was used, these MIPs can selectively bind a target molecule, and the binding or release can be controlled by light, offering a sophisticated method for sample enrichment and detection. researchgate.net
Energy Storage Applications (e.g., Solar Thermal Fuels)
Molecular Solar Thermal (MOST) fuels are a promising technology for harvesting and storing solar energy in the form of chemical bonds, offering a closed-loop, emission-free system. Azobenzene and its derivatives are a key class of molecules investigated for this purpose due to their efficient and reversible photoisomerization, high thermal stability, and the tunability of their absorption spectra through molecular engineering.
The fundamental principle of azobenzene-based MOST systems lies in the photoisomerization of the thermodynamically stable trans isomer to the higher-energy cis isomer upon absorption of a photon (typically UV light). This process stores solar energy in the strained chemical bonds of the cis isomer. The stored energy can then be released as heat on demand, triggered by a stimulus such as heat or a different wavelength of light, which reverts the molecule to its trans state.
While specific energy density data for this compound is not extensively reported in publicly available literature, research on analogous azobenzene derivatives provides insight into its potential. The energy density of these materials is a critical parameter for practical applications. Molecular engineering, such as the creation of multichromophoric systems, has been shown to significantly enhance energy storage capacity. For instance, linking two azobenzene units to create bis-azobenzene structures has led to notable increases in energy density. researchgate.net
| Azobenzene Derivative | Reported Energy Density (J/g) | Key Features |
|---|---|---|
| p-bis-azobenzene | 255 | Two azobenzene units linked by a short connecting group. researchgate.net |
| bis-AZO | 275.03 | Two azobenzene molecules linked by a short alkyl group via ether linkages. researchgate.net |
| Alkoxy-grafted Azo photoswitches | 335 | Features a photoinduced crystal-to-liquid phase transition. |
| Water-Soluble Azo-based STFs (WASTFs) | ~143.6 | Ionic strategy to improve water solubility and long-term storage. nih.gov |
Surface Modification and Thin Film Technologies
The ability of this compound and related compounds to undergo photo-induced conformational changes makes them highly attractive for the development of "smart" surfaces and thin films with dynamically tunable properties. These photoresponsive surfaces can alter their characteristics, such as wettability, adhesion, and optical properties, in response to light.
One powerful technique for creating such surfaces is the formation of self-assembled monolayers (SAMs) . Azobenzene derivatives containing a thiol or disulfide group can spontaneously form highly ordered, single-molecule-thick layers on gold and other noble metal surfaces. While single-component SAMs of azobenzene thiols have shown limited photoswitching behavior, mixed monolayers, where the photochromic molecules are interspersed with other, non-photoactive molecules, have demonstrated reversible photoswitching. This behavior has been observed using techniques like surface plasmon resonance.
Another promising approach is the fabrication of thin films using atomic/molecular layer deposition (ALD/MLD) . This technique allows for the precise, layer-by-layer deposition of materials, enabling the creation of highly uniform and conformal films. Azobenzene-containing precursors, such as azobenzene-4,4'-dicarboxylic acid, have been used to fabricate novel thin-film materials, including:
Amorphous zinc-azobenzene hybrids.
Zinc oxide:azobenzene superlattice structures.
Metal-organic framework (MOF) type structures with azobenzene as a linker.
These films have shown photoreactivity upon irradiation, confirming the successful incorporation of functional azobenzene moieties into an inorganic matrix. The ability to create such well-defined, photoresponsive thin films opens up possibilities for applications in optical data storage, light-controlled actuators, and photo-switchable sensors.
Integration in Nanoscale Systems
The integration of this compound and its derivatives into nanoscale systems is a burgeoning field with the potential to create sophisticated nanodevices and materials with light-controllable functionalities. The photoisomerization of the azobenzene unit can be used to manipulate the properties and interactions of nanoparticles and other nanostructures.
Plasmonic Nanoparticles: When azobenzene derivatives are attached to the surface of plasmonic nanoparticles, such as gold or silver nanoparticles, their photoisomerization can influence the localized surface plasmon resonance (LSPR) of the nanoparticles. The change in the refractive index of the local environment around the nanoparticle upon isomerization leads to a detectable shift in the LSPR wavelength. This phenomenon has been harnessed to create ultrasensitive, photoreversible molecular sensors. For example, a significant and reversible LSPR wavelength shift of up to 21 nm has been observed for gold nanoprisms functionalized with azobenzenes. This light-induced control over the optical properties of plasmonic nanostructures is crucial for the development of nanoscale optical devices and sensors.
Photo-controlled Self-Assembly: The reversible isomerization of azobenzene can be used to direct the self-assembly and disassembly of nanoparticles. Nanoparticles functionalized with azobenzene derivatives can be induced to aggregate or disperse through light irradiation. For instance, gold nanoparticles modified with an azobenzene derivative have been shown to undergo reversible, photo-controlled self-assembly. This light-driven control over the collective behavior of nanoparticles is a powerful tool for creating reconfigurable nanomaterials and "smart" drug delivery systems.
Functionalized Quantum Dots: Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties that make them valuable for biomedical imaging and sensing. Functionalizing the surface of QDs with photoresponsive molecules like this compound could enable the development of light-gated fluorescent probes. While the direct functionalization of QDs with this specific compound is not widely documented, the general strategies for modifying QD surfaces with various ligands, including those with amine or carboxyl termini, are well-established. This opens the possibility of creating QD-based nanosystems where the fluorescence can be modulated by the photoisomerization of an attached azobenzene moiety, leading to applications in targeted imaging and sensing.
Environmental Fate and Remediation Research
Environmental Distribution and Persistence
Upon its release into the environment, 4-Hydroxy-4'-dimethylaminoazobenzene is expected to partition between different environmental compartments. In aquatic systems, it is anticipated to bind to sediment. nih.gov Its mobility in soil is likely influenced by the pH of the soil. nih.gov
In the atmosphere, the vapor-phase of this compound may undergo direct photolysis or react with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for the reaction with hydroxyl radicals is approximately 7 hours. nih.gov
While specific data on the persistence of this compound in various environmental matrices is limited, the general persistence of azo dyes is a recognized environmental issue. Their complex aromatic structures contribute to their recalcitrance, making them resistant to complete degradation under typical environmental conditions.
Degradation Pathways in the Environment
The degradation of this compound in the environment can occur through both abiotic and biotic processes.
The photodegradation of organic dyes is a complex process influenced by factors such as light intensity and the presence of photocatalysts. mdpi.com Generally, upon irradiation, a photocatalyst can generate reactive oxygen species, such as hydroxyl radicals, which can then oxidize and degrade the dye molecules. epa.gov The specific photodegradation pathways and intermediate products for this compound have not been extensively studied. However, research on other azo dyes suggests that photodegradation can lead to the cleavage of the azo bond and the formation of various aromatic intermediates. dtic.mil
The biodegradation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-) by microorganisms under anaerobic conditions, leading to the formation of aromatic amines. nih.gov These aromatic amines may then be further degraded, often under aerobic conditions. While specific biodegradation studies on this compound are not widely available, the general mechanisms of microbial degradation of azo dyes are well-established. The efficiency of this process can be influenced by environmental conditions and the specific microbial communities present. researchgate.net
Ecological Impact and Risk Assessment
The ecological impact of this compound is a significant concern due to its potential toxicity. Animal studies have indicated that this compound may have carcinogenic effects. epa.gov The International Agency for Research on Cancer (IARC) has classified 4-dimethylaminoazobenzene, a closely related compound, as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. epa.gov
A comprehensive ecological risk assessment for this compound would require further investigation into its toxicity towards a range of aquatic and terrestrial organisms. sumitomo-chem.co.jpnih.gov This would involve determining endpoints such as the LC50 (lethal concentration for 50% of a population) for various species to understand its potential impact on different trophic levels within an ecosystem. nih.gov Without such data, a full quantitative risk assessment remains challenging.
Remediation Strategies for Azo Dye Contamination
The remediation of sites contaminated with azo dyes, including potentially this compound, can be approached through various physical, chemical, and biological methods.
Interactive Data Table: Overview of Remediation Technologies for Azo Dye Contamination
| Remediation Technology | Description | Advantages | Disadvantages |
| Physical Methods | |||
| Adsorption | Utilizes materials like activated carbon to bind and remove dyes from water. | Effective for a wide range of dyes, can be regenerated. | Can be costly, disposal of spent adsorbent is a concern. |
| Membrane Filtration | Employs semi-permeable membranes to separate dyes from water. | High removal efficiency, can handle large volumes. | Prone to fouling, high operational pressure may be needed. |
| Chemical Methods | |||
| Coagulation/Flocculation | Uses chemicals to aggregate dye particles for easier removal. | Relatively low cost, effective for high dye concentrations. | Produces a significant amount of sludge, chemical handling required. |
| Advanced Oxidation Processes (AOPs) | Involves the generation of highly reactive radicals (e.g., hydroxyl radicals) to degrade dyes. | Can achieve complete mineralization of dyes. | Can be energy-intensive, may produce harmful byproducts. |
| Biological Methods | |||
| Bioremediation | Utilizes microorganisms (bacteria, fungi) to break down dye molecules. | Environmentally friendly, potentially low cost. | Can be slow, effectiveness depends on microbial activity and environmental conditions. |
| Phytoremediation | Uses plants to absorb, accumulate, and/or degrade contaminants from soil and water. | Aesthetically pleasing, can be used for large areas. | Slow process, limited to shallow contamination. |
Q & A
Q. Key Spectral Data
| Transition Type | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Solvent |
|---|---|---|---|
| π→π* | 370–390 | ~25,000 | Ethanol |
| n→π* | 440–460 | ~1,200 | Ethanol |
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Focus
This compound is a suspected carcinogen based on structural analogs like 4-dimethylaminoazobenzene (DAB) . Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Decontamination: Clean spills with 10% sodium bicarbonate solution.
- Waste Disposal: Incinerate in approved hazardous waste facilities .
How can researchers resolve contradictions in reported carcinogenicity data for this compound metabolites?
Advanced Research Focus
Contradictions arise from variations in metabolic pathways across species. For example, hepatic N-demethylation produces 4-monomethylaminoazobenzene (active carcinogen), while hydroxylation at the 4'-position yields inactive metabolites . To address discrepancies:
In Vitro Models: Use liver microsomes or hepatocytes to profile species-specific metabolism.
Isotopic Labeling: Track metabolite distribution via ¹⁴C-labeled compounds in rodent models.
Binding Studies: Employ fluorescence quenching or SPR to quantify interactions with DNA/proteins .
What advanced spectroscopic methods are suited for characterizing this compound-protein adducts?
Q. Advanced Research Focus
- Circular Dichroism (CD): Detects conformational changes in proteins upon binding.
- Fluorescence Resonance Energy Transfer (FRET): Maps binding sites using Förster radii.
- Mass Spectrometry (HRMS): Identifies covalent adducts via exact mass shifts (e.g., +239.32 Da for intact compound binding) .
Example Workflow:
Incubate compound with cytochrome P450 isoforms.
Isolate adducts via size-exclusion chromatography.
Analyze using Q-TOF MS/MS for fragmentation patterns.
How does the substituent pattern in this compound influence its photoisomerization kinetics?
Advanced Research Focus
The dimethylamino group stabilizes the trans-isomer via resonance, while the hydroxyl group promotes cis-formation under UV light (365 nm). Kinetics can be quantified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
